molecular formula C12H20N2O4 B1595246 4,7,10,13-Tetraoxahexadecanedinitrile CAS No. 57741-46-5

4,7,10,13-Tetraoxahexadecanedinitrile

Cat. No. B1595246
CAS RN: 57741-46-5
M. Wt: 256.3 g/mol
InChI Key: KCHBZKXCYRHBDY-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxahexadecanedinitrile (THDN) is a synthetic molecule with diverse applications in scientific experiments, including drug development, nanotechnology, and polymer science. It is used for R&D purposes only .


Molecular Structure Analysis

The molecular formula of 4,7,10,13-Tetraoxahexadecanedinitrile is C12H20N2O4 . The IUPAC name is 3- [2- [2- [2- (2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile . The InChI code is 1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2 .


Physical And Chemical Properties Analysis

The molecular weight of 4,7,10,13-Tetraoxahexadecanedinitrile is 256.30 g/mol . It has a topological polar surface area of 84.5 Ų . It has a complexity of 238 .

Scientific Research Applications

Electrolyte Component in Energy Storage Devices

4,7,10,13-Tetraoxahexadecanedinitrile: is utilized as a solvent or co-solvent in electrolyte formulations for lithium-ion batteries and other energy storage systems. Its ether functional groups and nitrile terminations provide a balance of polarity and solvation ability, which can enhance ionic conductivity and battery performance .

Intermediate for Polymer Synthesis

This compound serves as a monomer or intermediate in the synthesis of polymeric materials. Due to its multiple ether linkages, it can be incorporated into polymers to increase flexibility and improve material properties such as thermal stability and mechanical strength .

Drug Delivery Systems

The ether chains in 4,7,10,13-tetraoxahexadecane-1,16-dinitrile make it a candidate for constructing drug delivery vehicles. These could be used to encapsulate pharmaceuticals, protecting them from degradation and targeting their release within the body .

Surface Modification Agent

Researchers employ this compound for surface modification of materials, including nanoparticles. The functional groups allow for the attachment of various molecules, which can alter the surface properties, such as hydrophilicity, and enhance biocompatibility .

Ligand in Coordination Chemistry

In coordination chemistry, 4,7,10,13-tetraoxahexadecane-1,16-dinitrile can act as a ligand, coordinating to metal ions through its oxygen atoms. This can lead to the formation of novel metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage .

Solvent for Organic Reactions

Due to its polar nature, this compound is used as a solvent in various organic reactions. It can dissolve a wide range of reactants and can influence reaction mechanisms and outcomes .

Phase Transfer Catalyst

The compound’s structure makes it suitable for use as a phase transfer catalyst in multi-phase systems, facilitating the migration of a reactant from one phase into another where the reaction occurs .

Research in Nanotechnology

4,7,10,13-Tetraoxahexadecanedinitrile: is explored in nanotechnology for the preparation of nanocomposites and nanostructured materials. Its ability to interact with different substances at the nanoscale can be crucial in the design of nanodevices .

Safety And Hazards

4,7,10,13-Tetraoxahexadecanedinitrile is for R&D use only and not for medicinal, household or other use . More detailed safety and hazard information can be found in its Safety Data Sheet .

properties

IUPAC Name

3-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHBZKXCYRHBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206440
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,10,13-Tetraoxahexadecanedinitrile

CAS RN

57741-46-5
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57741-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057741465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,10,13-tetraoxahexadecanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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